1-[3-(4-Chlorophenoxy)propyl]pyrrole-2-carbaldehyde
Overview
Description
1-[3-(4-Chlorophenoxy)propyl]pyrrole-2-carbaldehyde is an organic compound that belongs to the class of pyrrole carboxaldehydes. This compound is characterized by the presence of a pyrrole ring substituted with a carbaldehyde group at the 2-position and a 3-(4-chlorophenoxy)propyl group. The compound’s structure imparts unique chemical properties, making it of interest in various scientific research fields.
Preparation Methods
The synthesis of 1-[3-(4-Chlorophenoxy)propyl]pyrrole-2-carbaldehyde typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Substitution with 3-(4-Chlorophenoxy)propyl Group: The pyrrole ring is then alkylated with 3-(4-chlorophenoxy)propyl bromide under basic conditions to introduce the 3-(4-chlorophenoxy)propyl group.
Introduction of the Carbaldehyde Group: Finally, the formylation of the pyrrole ring at the 2-position can be achieved using the Vilsmeier-Haack reaction, where the pyrrole reacts with a mixture of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
Industrial production methods may involve optimizing these steps for higher yields and purity, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
1-[3-(4-Chlorophenoxy)propyl]pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Condensation: The aldehyde group can participate in condensation reactions, forming Schiff bases or imines when reacted with primary amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[3-(4-Chlorophenoxy)propyl]pyrrole-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals, including dyes, pigments, and polymers.
Mechanism of Action
The mechanism by which 1-[3-(4-Chlorophenoxy)propyl]pyrrole-2-carbaldehyde exerts its effects involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity or altering protein function. The chlorophenoxy group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and efficacy.
Comparison with Similar Compounds
1-[3-(4-Chlorophenoxy)propyl]pyrrole-2-carbaldehyde can be compared with other pyrrole carboxaldehydes and chlorophenoxy derivatives:
Pyrrole-2-carboxaldehyde: Lacks the 3-(4-chlorophenoxy)propyl group, making it less hydrophobic and potentially less bioactive.
4-Chlorophenoxyacetic acid: Contains the chlorophenoxy group but lacks the pyrrole ring, resulting in different chemical and biological properties.
1-(4-Chlorophenyl)pyrrole-2-carbaldehyde: Similar structure but with a direct chlorophenyl substitution, which may affect its reactivity and interaction with biological targets.
The unique combination of the pyrrole ring, carbaldehyde group, and 3-(4-chlorophenoxy)propyl group in this compound imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-[3-(4-chlorophenoxy)propyl]pyrrole-2-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2/c15-12-4-6-14(7-5-12)18-10-2-9-16-8-1-3-13(16)11-17/h1,3-8,11H,2,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHXPJGBUYJZTGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=O)CCCOC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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